(3,4-diphenylphenyl)methanol

Description

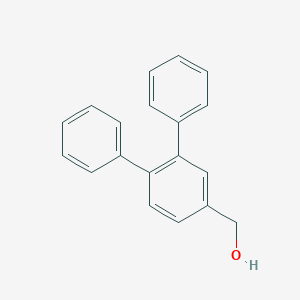

(3,4-Diphenylphenyl)methanol is a benzyl alcohol derivative featuring two phenyl substituents at the 3- and 4-positions of the central benzene ring. This structure confers unique steric and electronic properties, distinguishing it from simpler benzyl alcohols.

Properties

Molecular Formula |

C19H16O |

|---|---|

Molecular Weight |

260.3g/mol |

IUPAC Name |

(3,4-diphenylphenyl)methanol |

InChI |

InChI=1S/C19H16O/c20-14-15-11-12-18(16-7-3-1-4-8-16)19(13-15)17-9-5-2-6-10-17/h1-13,20H,14H2 |

InChI Key |

OVJDZGPTUCTOBA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:2’,1’‘-Terphenyl]-5-ylmethanol typically involves the reaction of terphenyl derivatives with suitable reagents. One common method is the reduction of [1,1’:2’,1’'-Terphenyl]-5-carboxaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of [1,1’:2’,1’'-Terphenyl]-5-ylmethanol may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Scientific Research Applications

Chemistry:

Organic Synthesis: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: The compound’s structure can be modified to create potential pharmaceutical agents with specific biological activities.

Biochemical Research: It is used in studies to understand the interactions between aromatic compounds and biological macromolecules.

Industry:

Mechanism of Action

The mechanism by which [1,1’:2’,1’'-Terphenyl]-5-ylmethanol exerts its effects involves interactions with specific molecular targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function . Additionally, it can participate in hydrogen bonding and van der Waals interactions, affecting the stability and activity of biological molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: The diphenyl groups in the target compound significantly reduce water solubility compared to methyl or hydroxylated analogues (e.g., 3,4-dimethylphenol). This aligns with trends observed in lipophilic benzyl alcohols like (4-Butylphenyl)methanol . Methanol derivatives (-CH2OH) generally exhibit higher polarity than ketones (e.g., methanone in ) but lower acidity than phenols (-OH) .

Reactivity and Catalytic Potential: The titanium complex derived from 3-(3,5-diphenylphenyl)-BINOL () demonstrates enhanced catalytic activity in asymmetric alkylation, suggesting that diphenyl-substituted benzyl alcohols could serve as chiral ligands or catalysts due to their steric bulk and electron-donating/withdrawing effects . In contrast, (3,4-Dimethylphenyl)methanol’s smaller substituents limit its utility in sterically demanding reactions .

Thermal and Electronic Properties: Diphenyl groups may improve thermal stability, as seen in electroluminescent materials (), though direct data on the target compound is lacking. Methanone derivatives () show higher UV absorption due to conjugated carbonyl groups, a feature absent in benzyl alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.